molecular formula C15H19NO5 B12475378 (2R,3R)-1-(2-Methoxy-ethyl)-2-(2-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid

(2R,3R)-1-(2-Methoxy-ethyl)-2-(2-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid

Cat. No.: B12475378
M. Wt: 293.31 g/mol
InChI Key: DJPGOIQXHFUCBE-RISCZKNCSA-N
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Description

(2R,3R)-1-(2-Methoxy-ethyl)-2-(2-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring substituted with methoxy-ethyl and methoxy-phenyl groups, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-1-(2-Methoxy-ethyl)-2-(2-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Substitution Reactions:

    Oxidation and Reduction Steps: These steps are necessary to achieve the desired oxidation state and functional groups on the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.

    Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2R,3R)-1-(2-Methoxy-ethyl)-2-(2-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-ethyl and methoxy-phenyl groups play a crucial role in binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or other mechanisms, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

  • (2R,3R)-1-(2-Hydroxy-ethyl)-2-(2-hydroxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid
  • (2R,3R)-1-(2-Methyl-ethyl)-2-(2-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid

Comparison: Compared to its analogs, (2R,3R)-1-(2-Methoxy-ethyl)-2-(2-methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid exhibits unique properties due to the presence of methoxy groups

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

(2R,3R)-1-(2-methoxyethyl)-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO5/c1-20-8-7-16-13(17)9-11(15(18)19)14(16)10-5-3-4-6-12(10)21-2/h3-6,11,14H,7-9H2,1-2H3,(H,18,19)/t11-,14+/m1/s1

InChI Key

DJPGOIQXHFUCBE-RISCZKNCSA-N

Isomeric SMILES

COCCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2OC

Canonical SMILES

COCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2OC

Origin of Product

United States

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